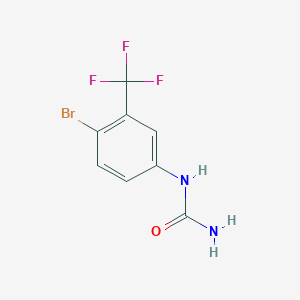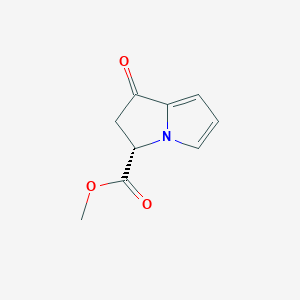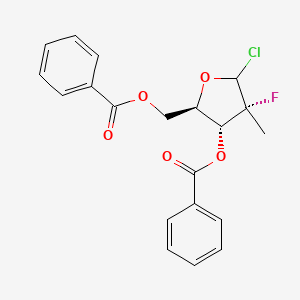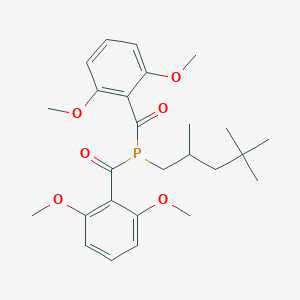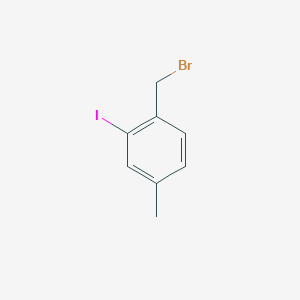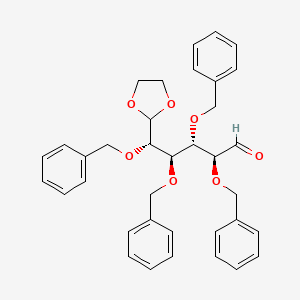![molecular formula C9H6FNO2 B12865967 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865967.png)
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone is a fluorinated heterocyclic compound with the molecular formula C9H6FNO2. It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom. The presence of the fluorine atom in the benzene ring enhances its chemical properties, making it a valuable compound in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone typically involves the reaction of 4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then cyclized to produce the desired oxazole derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistent quality. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorobenzo[d]oxazol-2-yl)acetic acid.
Reduction: Formation of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanol.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the fluorine atom, resulting in different chemical properties.
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone: Contains a chlorine atom instead of fluorine, affecting its reactivity and biological activity.
1-(4-Bromobenzo[d]oxazol-2-yl)ethanone: Contains a bromine atom, leading to variations in its chemical behavior.
Uniqueness
1-(4-Fluorobenzo[d]oxazol-2-yl)ethanone is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H6FNO2 |
|---|---|
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
1-(4-fluoro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6FNO2/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |
Clave InChI |
OWEQOJMQCYUMNE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=C(O1)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


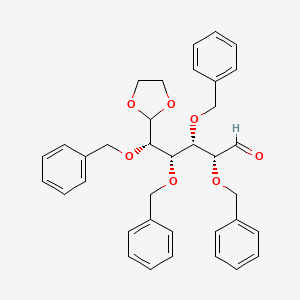


![2-Chlorobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12865891.png)
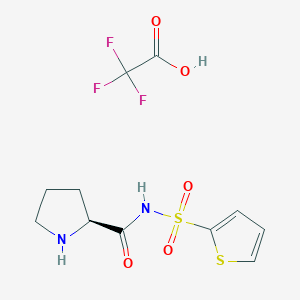
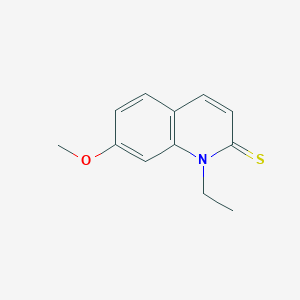
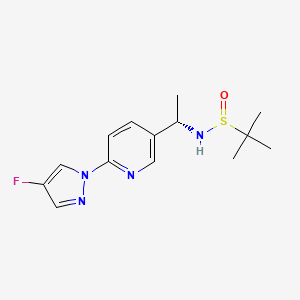
![(1R,2S,3R,4R,5S,6S)-7,7-Dimethylbicyclo[4.1.0]heptane-1,2,3,4,5,6-hexaol](/img/structure/B12865911.png)
